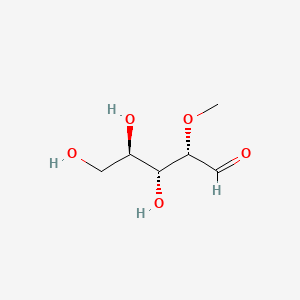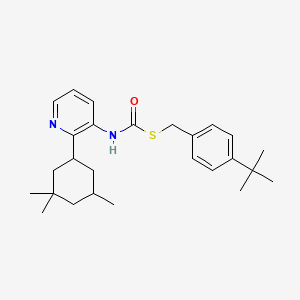
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-(3,3,5-trimethylcyclohexyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-(3,3,5-trimethylcyclohexyl) ester is a complex organic compound with the molecular formula C26H36N2OS. This compound is known for its unique chemical structure, which includes a pyridine ring, a carbonimidothioic acid group, and a bulky ester group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-(3,3,5-trimethylcyclohexyl) ester typically involves multiple steps. One common method includes the reaction of 3-pyridinylcarbonimidothioic acid with an appropriate alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial synthesis may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-(3,3,5-trimethylcyclohexyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for creating new molecules and studying reaction mechanisms .
Biology
In biological research, Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-(3,3,5-trimethylcyclohexyl) ester is used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins and enzymes makes it a useful tool for understanding biological pathways .
Medicine
Its interactions with biological targets can lead to the discovery of new therapeutic agents and treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance products and improving manufacturing processes .
Mécanisme D'action
The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-(3,3,5-trimethylcyclohexyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular behavior and responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-(1-methylethyl)-3-pyridinylcarbonimidothioate
- S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-(1-methylpropyl)-3-pyridinylcarbonimidothioate
- S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-octyl 3-pyridinylcarbonimidothioate
Uniqueness
Compared to similar compounds, Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-(3,3,5-trimethylcyclohexyl) ester stands out due to its specific ester group and bulky substituents. These structural features contribute to its unique reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
42754-22-3 |
|---|---|
Formule moléculaire |
C26H36N2OS |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
S-[(4-tert-butylphenyl)methyl] N-[2-(3,3,5-trimethylcyclohexyl)pyridin-3-yl]carbamothioate |
InChI |
InChI=1S/C26H36N2OS/c1-18-14-20(16-26(5,6)15-18)23-22(8-7-13-27-23)28-24(29)30-17-19-9-11-21(12-10-19)25(2,3)4/h7-13,18,20H,14-17H2,1-6H3,(H,28,29) |
Clé InChI |
ZXWCLDLSAOWNMY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)(C)C)C2=C(C=CC=N2)NC(=O)SCC3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)


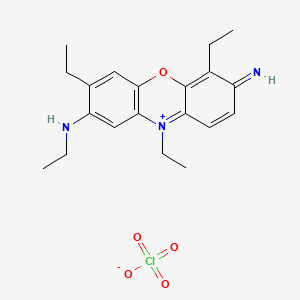
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
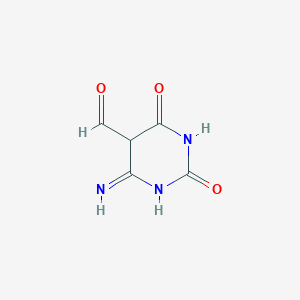
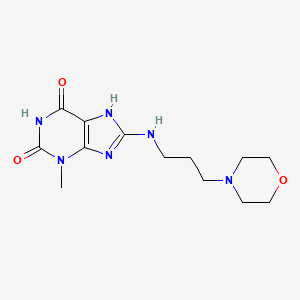
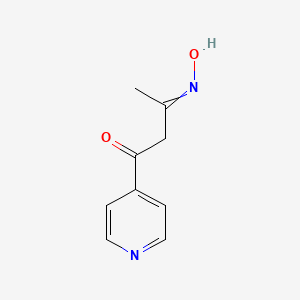
![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
